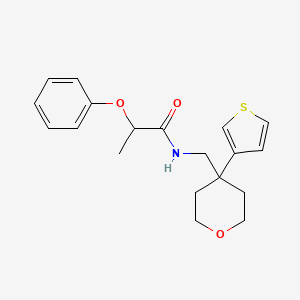
2-phenoxy-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-phenoxy-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide is a useful research compound. Its molecular formula is C19H23NO3S and its molecular weight is 345.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Phenoxy-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 327.4 g/mol |
| CAS Number | 2034492-72-1 |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may modulate enzyme activity and influence various signaling pathways, which could lead to therapeutic effects in diseases such as cancer and infections.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of tetrahydro-pyran compounds induce apoptosis in cancer cells, suggesting that this compound may have similar effects. The compound's mechanism may involve the activation of caspases and modulation of cell cycle regulators .
Antimicrobial Activity
Another area of interest is the antimicrobial potential of this compound. Compounds containing phenoxy groups have been reported to exhibit antibacterial and antifungal activities. In vitro studies could explore the efficacy of this compound against various microbial strains.
Case Studies and Research Findings
- Study on Apoptosis Induction : A study found that structurally related compounds induced apoptosis in T47D breast cancer cells with an EC50 value significantly lower than other tested compounds, indicating high potency . This suggests that this compound may also exhibit strong apoptotic effects.
- Antimicrobial Testing : A series of tests conducted on similar phenoxy compounds showed promising results against Gram-positive and Gram-negative bacteria. Future research should specifically target the antimicrobial spectrum of this compound to establish its potential as a therapeutic agent.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| 2-phenoxy-N-(1-(oxan-4-ylmethyl)-1H-pyrazol-4-yl)propanamide | Moderate | Yes |
| 2-(thiophen)-N-(1H-pyrazol) | High | Moderate |
| 2-phenyloxymethyl-tetrahydropyran derivatives | High | Yes |
Eigenschaften
IUPAC Name |
2-phenoxy-N-[(4-thiophen-3-yloxan-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-15(23-17-5-3-2-4-6-17)18(21)20-14-19(8-10-22-11-9-19)16-7-12-24-13-16/h2-7,12-13,15H,8-11,14H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEHRPVLJDFQMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1(CCOCC1)C2=CSC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














